molecular formula C13H11ClN4 B8785310 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B8785310
M. Wt: 258.70 g/mol
InChI Key: CXEFZZVQMALNPE-UHFFFAOYSA-N
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Description

5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and an amine group attached to a pyrrolopyrimidine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyrrolopyrimidine core .

Scientific Research Applications

5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine primarily involves its role as a kinase inhibitor. It binds to the active site of specific kinases, preventing their phosphorylation activity. This inhibition can lead to the disruption of signaling pathways that regulate cell growth and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
  • 5-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
  • 5-iodo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Uniqueness

5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to the presence of the benzyl group, which can enhance its binding affinity and selectivity towards specific kinases. This structural feature distinguishes it from other similar compounds and contributes to its potential as a more effective therapeutic agent .

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

5-benzyl-4-chloropyrrolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C13H11ClN4/c14-12-11-10(16-13(15)17-12)6-7-18(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16,17)

InChI Key

CXEFZZVQMALNPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=NC(=N3)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-benzyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.1 g, 7.4 mmol) and POCl3 (7 mL, 74 mmol) was heated at 116° C. for 3 h. Upon completion of the reaction, the reaction mixture was poured into ice and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by column chromatography, eluting with CH2Cl2/Acetone (3:1), afforded the product as a white solid (490 mg, 40%).
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1.1 g
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7 mL
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Yield
40%

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